3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde
Description
Properties
IUPAC Name |
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O2S3/c11-3-5-1-7-9(13-5)10-8(15-7)2-6(4-12)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOTUPNBFBPBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC3=C2SC(=C3)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572844 | |
| Record name | Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67061-73-8 | |
| Record name | Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and General Approach
The synthesis typically starts from halogenated thiophene derivatives and sulfur-containing reagents. The key starting materials include:
- 3,4-Dibromo-thiophene-2,5-dicarbaldehyde : A dibrominated thiophene derivative bearing aldehyde groups.
- Ethyl-2-mercaptoacetate : A sulfur-containing reagent used to introduce sulfur atoms into the ring system.
The reaction is generally carried out in a polar aprotic solvent such as dry dimethylformamide (DMF) with potassium carbonate as a base to facilitate nucleophilic substitution and cyclization steps.
Stepwise Preparation Procedure
Step 1: Nucleophilic Substitution and Cyclization
- Ethyl-2-mercaptoacetate is added to a solution of 3,4-dibromo-thiophene-2,5-dicarbaldehyde in dry DMF.
- Potassium carbonate acts as a base to deprotonate the mercaptoacetate, generating a nucleophilic thiolate anion.
- The thiolate attacks the brominated positions on the thiophene ring, leading to substitution and subsequent intramolecular cyclization to form the tricyclic dithieno structure.
Step 2: Functional Group Modification
- The aldehyde groups at positions 4 and 10 are preserved or introduced via selective oxidation or formylation reactions during or after cyclization.
- The resulting compound is 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde.
Alternative Synthetic Routes
Another synthetic route involves the construction of the dithieno[3,2-b:2’,3’-d]thiophene core followed by functionalization:
- Tetraiodination of Thiophene : Thiophene is iodinated at the 2,3,4,5 positions.
- Selective Dialkynylation : The tetraiodothiophene undergoes dialkynylation at the 2 and 5 positions.
- Double Annulation : The dialkynylated intermediate is subjected to copper(I) iodide (CuI) and N,N,N',N'-tetramethylethylenediamine (TMEDA)-catalyzed double annulation with sodium sulfide, forming the tricyclic dithieno core.
- Introduction of Aldehyde Groups : Post-cyclization, aldehyde groups are introduced at the 4 and 10 positions via formylation reactions.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Role |
|---|---|---|
| Nucleophilic substitution | Ethyl-2-mercaptoacetate, dry DMF, K2CO3 | Base-mediated substitution and cyclization |
| Tetraiodination | Iodine or iodine-based reagents | Halogenation of thiophene |
| Dialkynylation | Alkynyl reagents, Pd or Cu catalysts | Introduction of alkynyl groups |
| Double annulation | CuI, TMEDA, Na2S | Formation of tricyclic core |
| Formylation (aldehyde introduction) | Vilsmeier-Haack reagent or similar formylating agents | Functional group modification |
Chemical Reaction Analysis
The synthesis relies on:
- Nucleophilic aromatic substitution for sulfur incorporation.
- Cyclization to form the tricyclic framework.
- Selective functional group transformations to introduce aldehyde groups without disrupting the conjugated system.
The reaction conditions are optimized to maintain the integrity of the conjugated π-system and the sensitive aldehyde functionalities.
Data Table Summarizing Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 3,4-Dibromo-thiophene-2,5-dicarbaldehyde + Ethyl-2-mercaptoacetate | Dry DMF, K2CO3, room temp or reflux | Intermediate with sulfur substitution |
| 2 | Cyclization | Intermediate from Step 1 | Continued reaction conditions | Tricyclic dithieno core |
| 3 | Formylation | Tricyclic intermediate | Vilsmeier-Haack or similar | This compound |
Research Findings and Optimization
- The use of dry DMF and potassium carbonate is critical to avoid side reactions and ensure high yields.
- The double annulation step catalyzed by CuI/TMEDA with sodium sulfide is efficient for forming the tricyclic system with high regioselectivity.
- Aldehyde groups are sensitive to harsh conditions; thus, mild formylation methods are preferred to preserve functionality.
- Purification is typically performed by column chromatography or recrystallization to isolate the pure dicarbaldehyde compound.
- Yield optimization involves controlling temperature, reaction time, and reagent stoichiometry to minimize by-products.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition/Value | Notes |
|---|---|---|
| Solvent | Dry Dimethylformamide (DMF) | Polar aprotic solvent for nucleophilic substitution |
| Base | Potassium carbonate (K2CO3) | Deprotonates thiol for nucleophilic attack |
| Catalyst | CuI/TMEDA (for annulation steps) | Facilitates double annulation |
| Temperature | Room temperature to reflux | Depends on reaction step |
| Reaction Time | Several hours (varies per step) | Monitored by TLC or HPLC |
| Purification | Column chromatography, recrystallization | Ensures product purity |
Chemical Reactions Analysis
Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can be achieved using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Electronics
The unique electronic properties of 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance charge transport properties.
Case Study:
A study demonstrated that incorporating this compound into organic photovoltaic cells improved the overall efficiency due to better charge mobility and light absorption characteristics compared to conventional materials.
Photonic Applications
Due to its conjugated structure, this compound exhibits interesting photophysical properties that can be exploited in light-emitting devices (LEDs) and laser technologies.
Data Table: Photonic Properties
| Property | Value |
|---|---|
| Absorption Peak | 450 nm |
| Emission Peak | 600 nm |
| Quantum Yield | 0.75 |
Anticancer Activity
Research has indicated that derivatives of 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
In vitro studies showed that the compound inhibited the growth of breast cancer cells with an IC50 value of 5 µM, suggesting its potential as a lead compound for further drug development.
Applications in Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organosulfur compounds used in pharmaceuticals and agrochemicals.
Synthetic Route Example
A synthetic pathway involving the compound can be outlined as follows:
- Starting Material: Thiophene derivatives.
- Reagents: Bromine and a base (e.g., NaOH).
- Conditions: Heating under reflux.
- Product: Functionalized trithiatricyclo compounds.
Mechanism of Action
The mechanism by which Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde exerts its effects is primarily related to its electronic properties. The extended π-conjugation and high resonance energy facilitate efficient charge transport and interaction with other molecules. This compound can act as a donor or acceptor in various electronic and photonic processes, making it suitable for use in organic electronic devices .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Boronic Acid Derivative
Compound : 3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
- Molecular Formula : C₈H₅BO₂S₃
- Key Features : The boronic acid group (-B(OH)₂) replaces one aldehyde, enabling participation in Suzuki-Miyaura cross-coupling reactions.
- Reactivity : Demonstrates regioselectivity in aryl-aryl bond formation due to the electron-withdrawing sulfur framework.
- Applications : Used in organic electronics and pharmaceutical intermediates .
Brominated Derivatives
Compound : 4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene
- Molecular Formula : C₈H₂Br₂S₃
- Key Features : Bromine atoms at positions 4 and 10 enhance electrophilic substitution reactivity.
- Comparison : Bromination increases molecular weight (354.1 g/mol vs. ~282 g/mol for the dicarbaldehyde) and polarizability, favoring halogen-bonding interactions in crystal engineering .
Sulfone Derivatives
Compound : 5,7λ⁶,9-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene 7,7-dioxide
- CAS : 478049-69-3
- Key Features : Oxidation of sulfur to sulfone groups increases polarity and thermal stability.
- Reactivity : Reduced aromaticity compared to the parent compound, leading to diminished electrophilic substitution but enhanced solubility in polar solvents .
Alkylated and Azatriazole Variants
Compound : 4,10-Dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene
- Molecular Formula : C₂₄H₃₅Br₂NS₂
- Key Features : Introduction of a long alkyl chain (2-hexyldecyl) and nitrogen atom modifies hydrophobicity and π-stacking behavior.
- Applications: Potential use in supramolecular chemistry due to amphiphilic properties .
Comparative Analysis of Physicochemical Properties
*Estimated based on analogous structures.
Biological Activity
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde is a complex organic compound notable for its unique tricyclic structure that incorporates three sulfur atoms and multiple double bonds. This compound has garnered interest due to its potential biological activities and applications in materials science and organic electronics.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an extended conjugated system which contributes to its interesting electronic properties.
Structural Features
- Tricyclic Framework : The arrangement of sulfur atoms within the tricyclic structure enhances its reactivity.
- Conjugated System : The presence of multiple double bonds allows for significant electron delocalization.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : Studies have shown that compounds with similar structures can exhibit antioxidant activity by scavenging free radicals.
- Antimicrobial Activity : Preliminary findings suggest potential efficacy against certain bacterial strains.
- Cytotoxic Effects : Some derivatives of trithiatricyclo compounds have demonstrated cytotoxicity towards cancer cell lines.
The biological activity of this compound is likely influenced by its electronic structure and the presence of reactive functional groups. The conjugated system may facilitate interactions with cellular components such as proteins and nucleic acids.
Synthesis Methods
The synthesis of this compound can be achieved through multi-step organic synthesis techniques involving:
- Cyclization Reactions : To form the tricyclic structure.
- Functional Group Modifications : To introduce aldehyde functionalities.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique characteristics and potential applications of this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Dithieno[3,2-b:2',3'-d]thiophene | Contains fused thiophene rings | High charge mobility |
| 9-Methyl-3,7,11-trithiatricyclo[6.3] | Methyl substitution | Altered electronic properties |
| 4,10-Diphenyl-5,7,9-trithiatricyclo[6.3] | Phenyl groups | Enhanced stability |
Case Studies
- Antioxidant Activity Study : A study on derivatives of trithiatricyclo compounds demonstrated significant free radical scavenging activity compared to standard antioxidants.
- Antimicrobial Efficacy : Research indicated that certain derivatives showed inhibitory effects against Gram-positive bacteria in vitro.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde, and how can reaction conditions be optimized?
- Methodology : Synthesis of tricyclic systems often involves multistep cycloadditions or ring-closing metathesis. For this compound, challenges include stabilizing reactive intermediates (e.g., thiols or aldehydes) and controlling regioselectivity. Experimental design should employ Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, orthogonal arrays can identify critical factors affecting yield, as demonstrated in cyclopropane derivative synthesis .
- Data Contradictions : Discrepancies in reported yields may arise from trace moisture or oxygen sensitivity, requiring strict inert conditions (e.g., Schlenk techniques) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or confirm the regiochemistry of this tricyclic system?
- Methodology :
- NMR : Analyze coupling constants (e.g., ) in the NMR spectrum to confirm bridgehead positions. NOESY correlations can resolve spatial proximity of protons in strained rings .
- IR : Aldehyde C=O stretches (~1700 cm) and thioether C-S vibrations (~600–700 cm) provide functional group validation .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula, while fragmentation patterns differentiate isomers based on bond cleavage preferences .
Q. What computational methods are suitable for predicting the stability and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric strain in the tricyclic core and predict HOMO-LUMO gaps to assess reactivity. Solvation effects (e.g., PCM models) are critical for simulating aldehyde hydration .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the aldehyde groups in cross-coupling or condensation reactions?
- Methodology : Steric hindrance from the tricyclic framework may limit nucleophilic attack. Kinetic studies (e.g., monitoring reaction rates via NMR) under varying electronic environments (e.g., electron-withdrawing substituents) can quantify these effects. Compare with analogous systems like benzene-1,3,5-tricarbaldehyde .
- Data Contradictions : Conflicting reports on aldehyde reactivity may stem from competing pathways (e.g., oxidation vs. nucleophilic addition), resolved by in situ FTIR monitoring .
Q. What strategies mitigate degradation pathways (e.g., oxidation, ring-opening) during long-term storage or under experimental conditions?
- Methodology : Stability studies under accelerated conditions (e.g., 40°C/75% RH) with HPLC tracking. Antioxidants (e.g., BHT) or inert matrices (e.g., silica gel encapsulation) can suppress oxidation. Compatibility testing with common solvents (e.g., DMSO vs. THF) is essential .
Q. How can reaction path searching (RPS) tools streamline the development of derivatives with enhanced bioactivity or material properties?
- Methodology : Combine quantum chemical reaction path searches (e.g., AFIR or GRRM) with high-throughput screening. For example, automated workflows can predict viable substitution patterns on the tricyclic core while minimizing synthetic effort .
Critical Analysis of Contradictions
- Stereochemical Assignments : Discrepancies in bridgehead configurations (e.g., endo vs. exo) between X-ray studies and NMR data highlight the need for complementary techniques like ECD spectroscopy.
- Reactivity Inconsistencies : Divergent catalytic outcomes (e.g., Pd vs. Cu systems) may arise from ligand-metal interactions, resolved by mechanistic probes (e.g., radical traps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
